molecular formula C22H21N3O3S B2820004 4-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899957-56-3

4-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2820004
CAS No.: 899957-56-3
M. Wt: 407.49
InChI Key: BHGAQOFRURUYHV-UHFFFAOYSA-N
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Description

4-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
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Scientific Research Applications

Eco-Friendly Synthesis and Biological Activity

Some derivatives of the compound, specifically focusing on pyridopyrimidinones, have been synthesized using eco-friendly methods. These derivatives demonstrated potential as corrosion inhibitors for carbon steel in acidic media, showcasing the chemical's relevance in material science. The study indicates the compounds' dual utility in biological activity and corrosion inhibition, highlighting their versatility in scientific research (Abdallah, Shalabi, & Bayoumy, 2018).

Antifungal Effects

Derivatives containing heterocyclic compounds have shown significant antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger. This suggests the chemical's potential application in developing antifungal agents, contributing to pharmaceutical research focused on combating fungal infections (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).

Anticonvulsant Activity

Investigation into the anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives has been conducted. These studies revealed a structure-activity relationship that could inform the development of new anticonvulsant drugs, underscoring the compound's application in neurological disorder treatment research (Severina et al., 2019).

Non-Covalent Interactions Study

The investigation of non-covalent interactions in pyrimidine derivatives has provided insights into the molecular structures and potential applications of these compounds in material science and drug design. Such studies are critical for understanding the fundamental properties that govern the behavior of these molecules in various environments (Zhang et al., 2018).

Properties

IUPAC Name

4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-28-17-7-5-16(6-8-17)20(26)14-29-21-18-3-2-4-19(18)25(22(27)24-21)13-15-9-11-23-12-10-15/h5-12H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGAQOFRURUYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.